tert-butyl 1-(pyrimidin-5-yl)hydrazine-1-carboxylate physical properties
tert-butyl 1-(pyrimidin-5-yl)hydrazine-1-carboxylate physical properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl 1-(pyrimidin-5-yl)hydrazine-1-carboxylate
Executive Summary
tert-Butyl 1-(pyrimidin-5-yl)hydrazine-1-carboxylate (CAS: 1956377-17-5) is a highly specialized, synthetically versatile building block utilized extensively in medicinal chemistry and drug discovery[1]. As a precursor to pyrimidine-fused bicyclic systems and pyrazole/triazole-linked pyrimidines, this compound is integral to the development of kinase inhibitors (e.g., JAK and EGFR targets) and CNS-active therapeutics. The strategic installation of the tert-butoxycarbonyl (Boc) protecting group on the hydrazine moiety allows for controlled, regioselective downstream functionalization while mitigating the inherent instability and toxicity of free aryl hydrazines[2].
Physicochemical Profiling & Causality
The physical and chemical properties of tert-butyl 1-(pyrimidin-5-yl)hydrazine-1-carboxylate are dictated by the interplay between the electron-deficient pyrimidine ring and the bulky, lipophilic Boc group.
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| Chemical Name | tert-Butyl 1-(pyrimidin-5-yl)hydrazine-1-carboxylate |
| CAS Registry Number | 1956377-17-5[1] |
| Molecular Formula | C9H14N4O2[1] |
| Molecular Weight | 210.24 g/mol [1] |
| Physical State | Solid (Off-white to pale yellow powder) |
| Solubility Profile | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in H2O |
| Storage Conditions | 2–8 °C (Dry and dark environment)[3] |
Causality of Properties:
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Lipophilicity & Solvation: Unprotected pyrimidinyl hydrazines are highly polar and often exhibit poor solubility in organic solvents. The addition of the Boc group masks the hydrogen bond donor capacity of the N1 nitrogen and introduces a bulky, non-polar tert-butyl moiety. This significantly increases the compound's lipophilicity, rendering it highly soluble in standard aprotic solvents (DCM, THF), which is a prerequisite for homogenous transition-metal catalysis.
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Electronic Effects on Basicity: The pyrimidin-5-yl ring is strongly electron-withdrawing due to the inductive and resonance effects of its two endocyclic nitrogen atoms. This electron deficiency is transmitted directly to the N1 nitrogen of the hydrazine, drastically lowering its basicity. The Boc group further delocalizes the lone pair on N1 via resonance into the carbamate carbonyl. Consequently, the N2 nitrogen becomes the exclusive nucleophilic center for subsequent uncatalyzed condensations.
Chemical Reactivity & Stability
As a Senior Application Scientist, it is critical to view chemical reactivity through the lens of self-validating systems. The reactivity of this compound is defined by two orthogonal pathways:
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Regioselective Deprotection: The Boc carbamate is highly acid-labile. Treatment with Trifluoroacetic Acid (TFA) or anhydrous HCl rapidly cleaves the protecting group. The reaction is driven forward by the entropic release of carbon dioxide and isobutylene gas. The visible effervescence in the reaction vessel serves as a macroscopic, self-validating physical indicator; the cessation of gas evolution reliably signals the completion of the deprotection phase.
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Hydrazine Reactivity: Once deprotected (or even selectively while protected), the terminal N2 amine can participate in condensation reactions with aldehydes or ketones to form hydrazones. Subsequent cyclization with 1,3-diketones yields pyrimidinyl-pyrazoles, a privileged scaffold in pharmacology.
Experimental Protocols
Protocol A: Synthesis via Buchwald-Hartwig Cross-Coupling
Direct nucleophilic aromatic substitution (SNAr) on 5-bromopyrimidine is sluggish because the leaving group is positioned meta to both ring nitrogens, preventing effective stabilization of the Meisenheimer complex. Palladium-catalyzed Buchwald-Hartwig amination overcomes this electronic barrier, preserving the delicate N-N bond of the hydrazine while ensuring regioselective N1 arylation[4].
Step-by-Step Methodology:
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Preparation: Charge an oven-dried Schlenk flask with 5-bromopyrimidine (1.0 equiv), tert-butyl carbazate (Boc-hydrazine, 1.2 equiv), and Cs2CO3 (1.5 equiv).
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Catalyst Loading: Add Pd2(dba)3 (2 mol%) and Xantphos (4 mol%). Causality: Xantphos, a bidentate ligand with a wide bite angle, promotes rapid reductive elimination, preventing competitive N-N bond cleavage that plagues monodentate systems.
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Inert Atmosphere: Evacuate and backfill the flask with Argon three times. This is critical to prevent the oxidative degradation of the Pd(0) active species.
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Reaction: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Heat the mixture to 90 °C for 12 hours.
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Self-Validation: The color shift from the deep purple of Pd2(dba)3 to the characteristic yellow/orange of the active L_nPd(0) species, alongside the precipitation of CsBr, visually confirms catalytic turnover.
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Isolation: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.
Protocol B: Acid-Mediated Boc Deprotection
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Dissolution: Dissolve tert-butyl 1-(pyrimidin-5-yl)hydrazine-1-carboxylate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
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Acidification: Cool the reaction mixture to 0 °C using an ice bath. Add TFA (10-20 equiv) dropwise to control the initial exothermic protonation.
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Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor the effervescence (CO2 and isobutylene release).
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Precipitation: Once gas evolution ceases and TLC confirms the consumption of the starting material, concentrate the mixture under reduced pressure. Triturate the resulting oily residue with cold diethyl ether to precipitate the pyrimidin-5-ylhydrazine trifluoroacetate salt as a highly pure, bench-stable solid.
Data Visualization
The following diagram illustrates the synthetic workflow, highlighting the transition from raw precursors to the isolated intermediate, and finally to the downstream heterocycle scaffolds.
Synthetic workflow and downstream application of the Boc-protected pyrimidinyl hydrazine.
References
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Calpaclab. "tert-butyl 1-(pyrimidin-5-yl)hydrazinecarboxylate, 95% Purity". Retrieved from:[Link]
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ACS Publications. "Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines". The Journal of Organic Chemistry. Retrieved from:[Link]
